molecular formula C15H12IN3OS B2945696 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 345989-01-7

5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2945696
CAS No.: 345989-01-7
M. Wt: 409.25
InChI Key: ARUUWDABEONAQB-UHFFFAOYSA-N
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Description

5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H12IN3OS and a molecular weight of 409.25 g/mol This compound is known for its unique structure, which includes an iodophenoxy group, a phenyl group, and a triazole ring

Scientific Research Applications

5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

Future Directions

The future research directions for “5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the biological activity of triazoles, these compounds could be investigated for potential antibacterial, antifungal, or anticancer properties .

Preparation Methods

The synthesis of 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 2-iodophenol with formaldehyde and a triazole derivative under specific conditions . The reaction conditions often require the use of a base such as potassium carbonate (K2CO3) and a solvent like toluene. The reaction mixture is usually heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Comparison with Similar Compounds

Similar compounds to 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives and iodophenoxy compounds. Some examples are:

    5-[(2-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a bromine atom instead of iodine.

    5-[(2-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and binding properties compared to its bromine or chlorine analogs .

Properties

IUPAC Name

3-[(2-iodophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUUWDABEONAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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